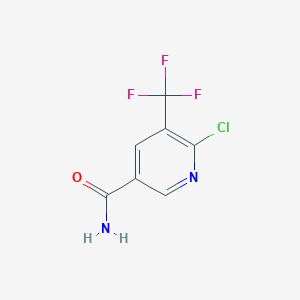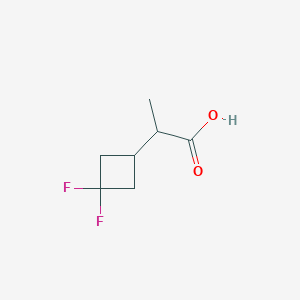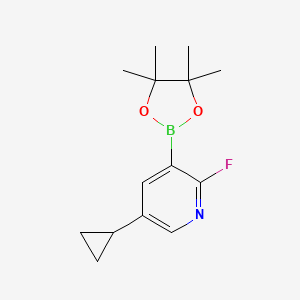
Bis(2,3,3-trichloroallyl)sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,3,3-trichloroallyl)sulfide is an organosulfur compound with the molecular formula C6H4Cl6S. It is known for its unique chemical structure, which includes multiple chlorine atoms and a sulfide group. This compound is often used in various industrial applications due to its chemical properties.
準備方法
The synthesis of bis(2,3,3-trichloroallyl)sulfide typically involves the reaction of trichloroethylene with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.
化学反応の分析
Bis(2,3,3-trichloroallyl)sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The chlorine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
科学的研究の応用
Bis(2,3,3-trichloroallyl)sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research studies have explored its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of bis(2,3,3-trichloroallyl)sulfide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include the formation of sulfoxides and sulfones, which can further react with biological molecules.
類似化合物との比較
Bis(2,3,3-trichloroallyl)sulfide can be compared with other similar compounds such as bis(2-chloroethyl)sulfide and bis(2,3,3-trichloroallyl)disulfide. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, bis(2-chloroethyl)sulfide is known for its use as a chemical warfare agent, while bis(2,3,3-trichloroallyl)disulfide is used in different industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing ones.
特性
分子式 |
C6H4Cl6S |
|---|---|
分子量 |
320.9 g/mol |
IUPAC名 |
1,1,2-trichloro-3-(2,3,3-trichloroprop-2-enylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H4Cl6S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h1-2H2 |
InChIキー |
RZSYWKJIFMATPZ-UHFFFAOYSA-N |
正規SMILES |
C(C(=C(Cl)Cl)Cl)SCC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)

![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)


![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)




![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)

![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)
